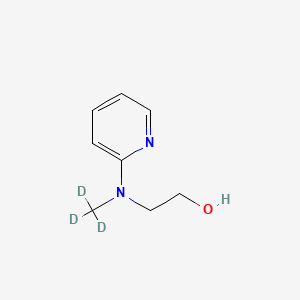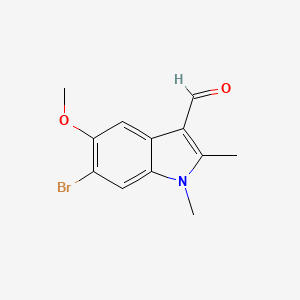
6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde is a chemical compound with the molecular formula C12H12BrNO2 . It has a molecular weight of 282.13 g/mol . The IUPAC name for this compound is 6-bromo-5-methoxy-1,2-dimethylindole-3-carbaldehyde .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom, a methoxy group, and two methyl groups attached to an indole ring, which also carries a carbaldehyde group . The InChI code for this compound is 1S/C12H12BrNO2/c1-7-9 (6-15)8-4-12 (16-3)10 (13)5-11 (8)14 (7)2/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 31.2 Ų and a complexity of 274 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of this compound are both 281.00514 g/mol .Scientific Research Applications
Molecular Structure and Interaction Analysis
Molecular structures like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, similar to the compound , have been studied for their molecular interaction dynamics. These molecules, paired by aminocarbonyl hydrogen bonds, form ribbons linked by additional hydrogen bonds, revealing intricate molecular networking (Ali, Halim, & Ng, 2005).
Crystallography and Structural Analysis
The structure and intermolecular interactions of compounds like 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole have been characterized, offering insights into crystallography and atomic interactions. This research uncovers the details of molecular surfaces and atom-to-atom interactions, enriching our understanding of such complex structures (Barakat et al., 2017).
Chemical Synthesis and Applications
Research has demonstrated the versatility of similar indole carbaldehydes as building blocks for synthesizing diverse indole derivatives. For instance, 1-Methoxy-6-nitroindole-3-carbaldehyde has been used to synthesize various trisubstituted indole derivatives, showcasing its role as a versatile electrophile (Yamada et al., 2009). Additionally, other similar compounds have been utilized in synthesizing indoloquinones and dihydroindolones, further highlighting the synthetic utility of such indole derivatives (Kametani et al., 1976; Alamgir et al., 2008).
Potential Therapeutic Applications
Research on indole derivatives reveals potential therapeutic applications. For instance, studies have explored the antibacterial activities of indole-3-carbaldehyde semicarbazone derivatives, providing insights into their potential medicinal uses (Carrasco et al., 2020). Additionally, brominated tryptophan alkaloids from marine sponges have been investigated, revealing bioactive compounds with potential pharmacological significance (Peters et al., 2002).
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, and play a significant role in cell biology .
Mode of Action
Generally, indole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence several biochemical pathways, resulting in downstream effects that can impact cell biology .
Result of Action
Indole derivatives are known for their biologically active properties and have been studied for their potential in treating various disorders .
properties
IUPAC Name |
6-bromo-5-methoxy-1,2-dimethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7-9(6-15)8-4-12(16-3)10(13)5-11(8)14(7)2/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMHKTBAZOISCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654294 |
Source


|
| Record name | 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111083-32-0 |
Source


|
| Record name | 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

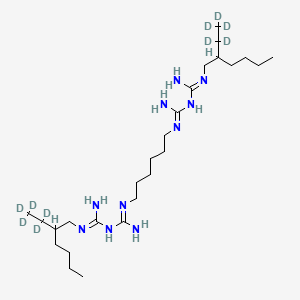
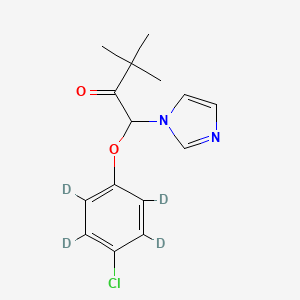
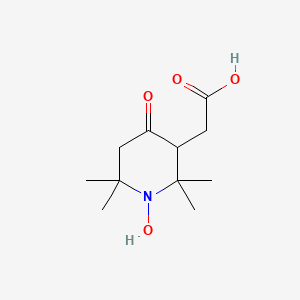

![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)
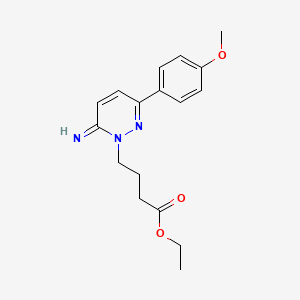
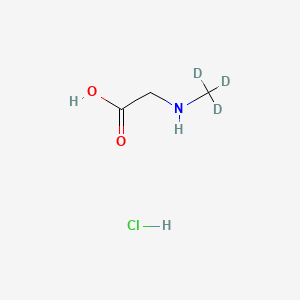


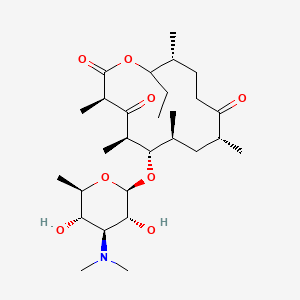
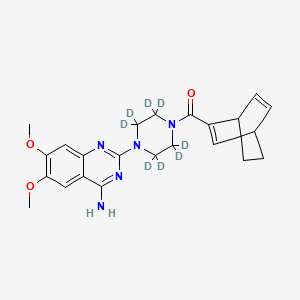

![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)
